molecular formula C34H42ClN5O11S2 B608936 (6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide CAS No. 137171-80-3

(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide

Cat. No. B608936
M. Wt: 796.304
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MDK71803 is an important intermediate or precursor for the synthesis of Cefiderocol. MDK71803 has CAS#137171-80-3. We assigned a code name as MDK71803 (last 5 digital of its CAS# was used). Cefiderocol, also known as S-649266, is a potent siderophore cephalosporin antibiotic with a catechol moiety on the 3-position side chain. S-649266 shows potent in vitro activity against the non-fermenting Gram-negative bacteria Acinetobacter baumannii, Pseudomonas aeruginosa and Stenotrophomonas maltophilia, including MDR strains such as carbapenem-resistant A. baumannii and metallo-β-lactamase-producing P. aeruginosa.

Scientific Research Applications

Clinical Applications

The chemical compound has been associated with various cephalosporin antibiotics, demonstrating significant clinical applications. For instance, cefazedone, a cephalosporin derivative, showed positive clinical assessments in treating a variety of infections, including urinary, respiratory, and surgical infections, with a high rate of good outcomes (Koch, Friese, & Debuch, 1979). The compound's effectiveness in treating bacterial infections highlights its importance in medical research and clinical practice.

Synthesis and Chemical Development

Advancements in the synthesis of cephalosporin derivatives, closely related to the given compound, have been a focus of research. The synthesis of ceftizoxime alapivoxil, derived from a similar structural framework, was accomplished with a considerable overall yield (Jiang Huan-feng, 2007). This highlights the compound's role in the development of new pharmaceuticals and its potential in drug discovery.

Characterization and Analysis

In-depth studies have been conducted to characterize compounds similar to the one . For instance, extensive NMR characterization of certain cephem derivatives provides insights into the structural and functional attributes of these compounds (Blau et al., 2008). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research.

Pharmacological Properties

The pharmacological properties of related cephalosporin compounds have also been extensively researched. For example, studies on the nephrotoxicity of cefazedone, a compound with a similar structure, provide valuable data on its safety profile and potential renal effects (Mondorf Aw, 1979). This is important for evaluating the therapeutic potential and limitations of such compounds.

Crystallography and Solid-State Properties

Research into the crystallography and solid-state properties of compounds structurally related to the query compound has been conducted. Investigations into pseudopolymorphism and phase stability of certain solid forms offer insights into the physical properties and stability of these compounds (Ashizawa et al., 1989). This is crucial for drug formulation and manufacturing processes.

properties

CAS RN

137171-80-3

Product Name

(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide

Molecular Formula

C34H42ClN5O11S2

Molecular Weight

796.304

IUPAC Name

4-methoxybenzyl (6R,7R)-7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide

SMILES

O=C(N[C@@H]1C(N(C(C(OCC2=CC=C(OC)C=C2)=O)=C(CCl)C3)[C@]1([H])S3=O)=O)/C(C4=CSC(NC(OC(C)(C)C)=O)=N4)=N\OC(C)(C)C(OC(C)(C)C)=O

Appearance

Yellow solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide
Reactant of Route 2
Reactant of Route 2
(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide
Reactant of Route 3
Reactant of Route 3
(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide
Reactant of Route 4
Reactant of Route 4
(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide

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